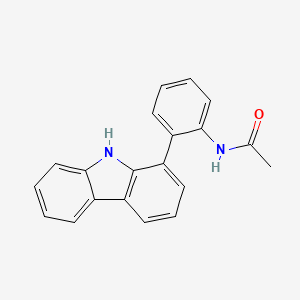

N-(2-(9H-Carbazol-1-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

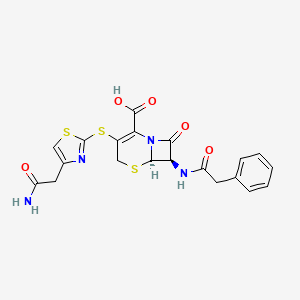

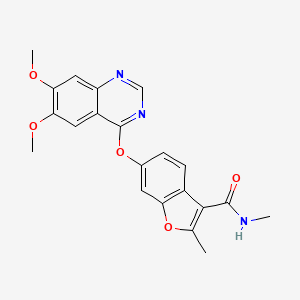

“N-(2-(9H-Carbazol-1-yl)phenyl)acetamide” is a chemical compound with the molecular formula C20H16N2O . It is also known by the synonyms GeA-69 and CHEMBL4226393 . The compound has a molecular weight of 300.4 g/mol .

Molecular Structure Analysis

The molecular structure of “N-(2-(9H-Carbazol-1-yl)phenyl)acetamide” consists of 20 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis

“N-(2-(9H-Carbazol-1-yl)phenyl)acetamide” has a molecular weight of 300.4 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . Its topological polar surface area is 44.9 Ų .Wissenschaftliche Forschungsanwendungen

Inhibitor of PARP14 MD2

GeA-69 is a selective allosteric inhibitor of poly (ADP-ribose) polymerase 14 macrodomain 2 (PARP14 MD2). It binds to PARP14 MD2 (Kd = 860 nM) and inhibits PARP14 MD2 relocalization to the sites of DNA damage in U2OS cells when used at a concentration of 50 µM .

Anti-apoptotic Pro-survival Protein

GeA-69 is an anti-apoptotic pro-survival protein associated with inflammatory diseases and several types of cancer .

Resistive Memory Effect

The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .

Charge Injection Engineering

GeA-69 has been used in charge injection engineering at organic/inorganic heterointerfaces .

Antibacterial Properties

N-substituted carbazoles, a class of compounds to which GeA-69 belongs, have been reported to exhibit antibacterial properties .

Antitumor Properties

N-substituted carbazoles, including GeA-69, have shown potential as antitumor agents .

Neuroprotective Properties

N-substituted carbazoles have been reported to exhibit neuroprotective properties, suggesting potential applications of GeA-69 in neurological disorders .

Optoelectronic Applications

Carbazole units, like the one present in GeA-69, are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, making them suitable for optoelectronic applications .

Wirkmechanismus

Target of Action

GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14) . It specifically targets the macrodomain 2 (MD2) of PARP14 .

Mode of Action

GeA-69 binds to the MD2 of PARP14 with a Kd value of 2.1 µM . This binding prevents the recruitment of PARP14 MD2 to sites of DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by GeA-69 is the DNA damage repair mechanism . By inhibiting PARP14, GeA-69 prevents the recruitment of PARP14 MD2 to sites of DNA damage, thereby influencing the DNA repair process .

Result of Action

The inhibition of PARP14 by GeA-69 leads to a disruption in the DNA damage repair mechanism . This can result in an accumulation of DNA damage in cells, which may lead to cell death or other cellular responses.

Action Environment

The action of GeA-69 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and moisture . Therefore, it is recommended to store GeA-69 at -20°C, away from moisture

Eigenschaften

IUPAC Name |

N-[2-(9H-carbazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDVNYCIOHPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(9H-Carbazol-1-yl)phenyl)acetamide | |

Q & A

Q1: How does GeA-69 interact with PARP14 MD2 and what are the downstream effects of this interaction?

A: GeA-69 exhibits selective binding to PARP14 MD2, disrupting its ability to recognize and bind to adenosine diphosphate ribose (ADPR) modifications. [] This interaction is achieved through an allosteric mechanism, meaning GeA-69 binds to a site distinct from the ADPR binding pocket, inducing conformational changes that prevent ADPR binding. The research demonstrates that GeA-69 can engage PARP14 MD2 within cells, hindering its localization to DNA damage sites. [] This suggests a potential role for GeA-69 in modulating PARP14-dependent DNA damage response pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

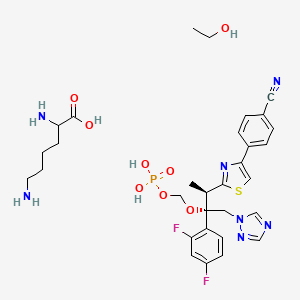

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)

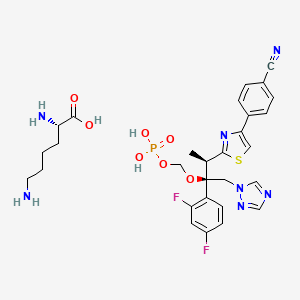

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607552.png)

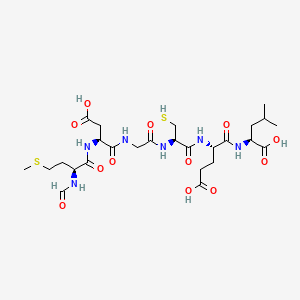

![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)